Ethyl 3-(3-fluorophenyl)-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate
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Overview
Description
Ethyl 3-(3-fluorophenyl)-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate is a complex organic compound that features a combination of fluorophenyl, oxo, and triphenylphosphanylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-fluorophenyl)-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate typically involves the reaction of ethyl acetoacetate with triphenylphosphine and 3-fluorobenzaldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the formation of a phosphonium ylide intermediate, which then undergoes a Wittig reaction to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-fluorophenyl)-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl 3-(3-fluorophenyl)-3-oxo-2-(triphenylphosphoranylidene)propanoate, while reduction may produce ethyl 3-(3-fluorophenyl)-3-hydroxy-2-(triphenylphosphoranylidene)propanoate.
Scientific Research Applications
Ethyl 3-(3-fluorophenyl)-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Wittig reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-fluorophenyl)-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphanylidene group can act as a nucleophile, participating in various biochemical pathways. The fluorophenyl group may enhance the compound’s binding affinity to specific targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (triphenylphosphoranylidene)acetate
- (Triphenylphosphoranylidene)acetonitrile
Uniqueness
Ethyl 3-(3-fluorophenyl)-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
ethyl 3-(3-fluorophenyl)-3-oxo-2-(triphenyl-λ5-phosphanylidene)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24FO3P/c1-2-33-29(32)28(27(31)22-13-12-14-23(30)21-22)34(24-15-6-3-7-16-24,25-17-8-4-9-18-25)26-19-10-5-11-20-26/h3-21H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYKJJNBPIVLIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24FO3P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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